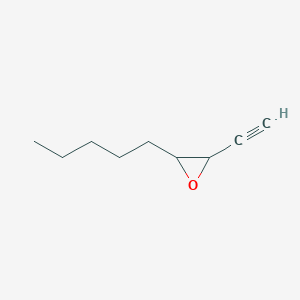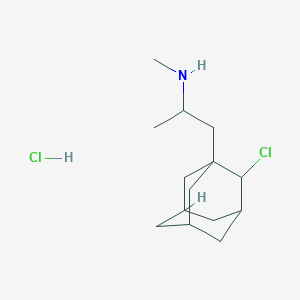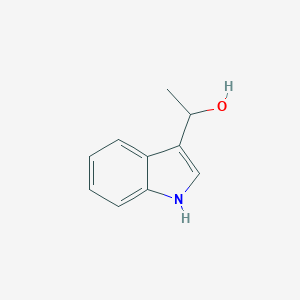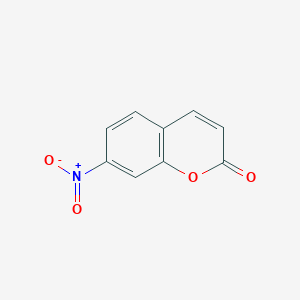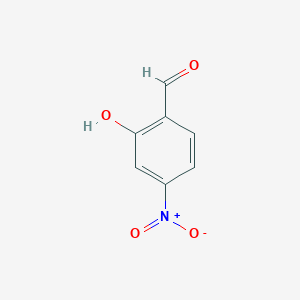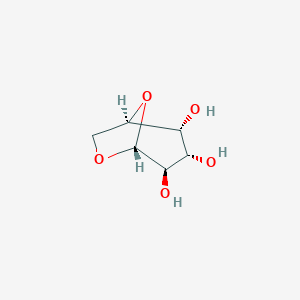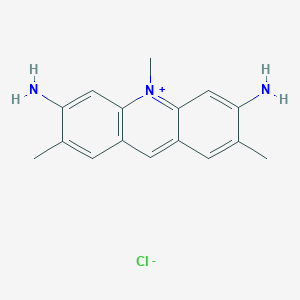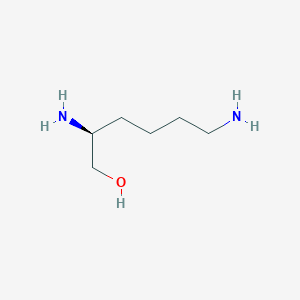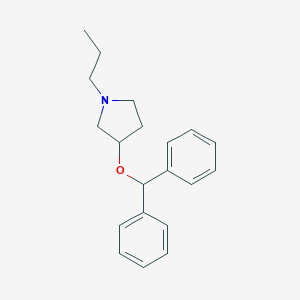
3-(Diphenylmethoxy)-1-propylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diphenylmethoxy)-1-propylpyrrolidine, also known as WF-23, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in recent years due to its potential application in scientific research.
Mechanism Of Action
The mechanism of action of 3-(Diphenylmethoxy)-1-propylpyrrolidine involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an increase in dopamine levels in the brain, which can have various effects on behavior and mood.
Biochemical And Physiological Effects
Studies have shown that 3-(Diphenylmethoxy)-1-propylpyrrolidine can lead to an increase in locomotor activity and a decrease in anxiety-like behavior in animal models. It has also been found to have antidepressant-like effects in some studies. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
The advantages of using 3-(Diphenylmethoxy)-1-propylpyrrolidine in lab experiments include its high binding affinity for the dopamine transporter and its potential application in studying the dopamine system. However, its limited solubility in water and potential toxicity at high doses are some of the limitations that need to be considered.
Future Directions
Future research on 3-(Diphenylmethoxy)-1-propylpyrrolidine could focus on its potential application in the treatment of drug addiction and depression. Additionally, further studies could investigate the biochemical and physiological effects of this compound in different animal models and at different doses. The development of more soluble analogs of 3-(Diphenylmethoxy)-1-propylpyrrolidine could also be a future direction for research.
Synthesis Methods
The synthesis of 3-(Diphenylmethoxy)-1-propylpyrrolidine involves the reaction of 1-(3-methoxyphenyl)-2-nitropropene with 1,3-diphenyl-2-chloropropane in the presence of zinc and acetic acid. The resulting compound is then reduced with hydrogen gas in the presence of palladium on carbon to obtain 3-(Diphenylmethoxy)-1-propylpyrrolidine.
Scientific Research Applications
3-(Diphenylmethoxy)-1-propylpyrrolidine has been studied for its potential application in various scientific research fields. It has been found to exhibit significant binding affinity for the dopamine transporter, making it a potential candidate for studying the dopamine system. Additionally, it has been studied for its potential application in the treatment of drug addiction and depression.
properties
CAS RN |
102239-19-0 |
|---|---|
Product Name |
3-(Diphenylmethoxy)-1-propylpyrrolidine |
Molecular Formula |
C20H25NO |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-benzhydryloxy-1-propylpyrrolidine |
InChI |
InChI=1S/C20H25NO/c1-2-14-21-15-13-19(16-21)22-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-20H,2,13-16H2,1H3 |
InChI Key |
AMFUILNWFICSTI-UHFFFAOYSA-N |
SMILES |
CCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
synonyms |
3-benzhydryloxy-1-propyl-pyrrolidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



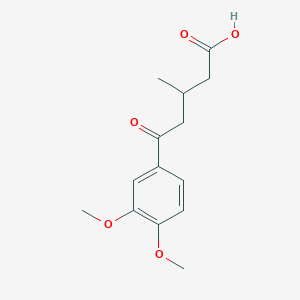
![[(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B20802.png)
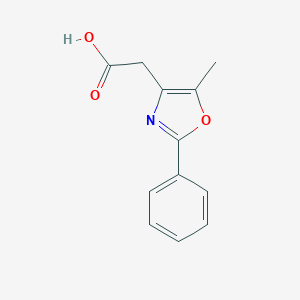
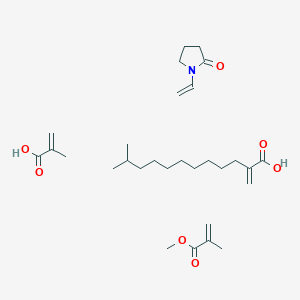
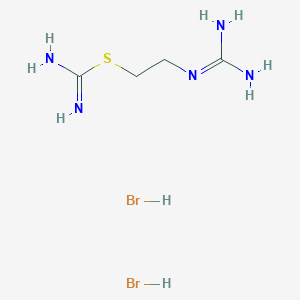
![n-[(1r,2r)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanamide](/img/structure/B20808.png)
